molecular formula C24H30N2O6Si B3019311 Fmoc-l-dap(teoc)-oh CAS No. 1248587-10-1

Fmoc-l-dap(teoc)-oh

Cat. No.: B3019311
CAS No.: 1248587-10-1
M. Wt: 470.597
InChI Key: VBRWRWUUAJJWNR-NRFANRHFSA-N
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Description

Fmoc-L-Dap(Teoc)-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a 2-(trimethylsilyl)ethyloxycarbonyl (Teoc) group protecting the β-amino side chain of 2,3-diaminopropionic acid (Dap). The Teoc group is selectively cleaved under mild conditions using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF), making it orthogonal to acid-labile protecting groups like Boc (tert-butoxycarbonyl) . This compound is particularly useful in synthesizing peptides requiring orthogonal protection strategies, such as branched or cyclic peptides .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-trimethylsilylethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6Si/c1-33(2,3)13-12-31-23(29)25-14-21(22(27)28)26-24(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRWRWUUAJJWNR-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-dap(teoc)-oh typically involves the protection of the amino group of l-diaminopropionic acid (l-dap) with the Fmoc group, followed by the protection of the side-chain amino group with the Teoc group. The reaction conditions often involve the use of base catalysts such as diisopropylethylamine (DIPEA) and solvents like dimethylformamide (DMF). The Fmoc group is introduced using Fmoc-chloride, while the Teoc group is introduced using Teoc-chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of automated systems also allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions: Fmoc-l-dap(teoc)-oh undergoes various chemical reactions, including:

Major Products Formed: The primary products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotection reactions yield free amino groups, which can further react to form peptide bonds .

Scientific Research Applications

Peptide Synthesis

Fmoc-l-Dap(teoc)-OH is primarily utilized as a building block in peptide synthesis. Its structure allows for the incorporation of complex functionalities into peptides, making it essential for creating diverse peptide libraries. The Fmoc (Fluorenylmethyloxycarbonyl) group facilitates solid-phase peptide synthesis (SPPS), where the amino acid can be easily deprotected to allow for further elongation of the peptide chain.

Key Features:

  • Solid-Phase Synthesis Compatibility: The Fmoc group can be removed under mild basic conditions, making it compatible with various resin types used in SPPS.
  • Diversity in Peptide Libraries: The incorporation of l-Dap enhances the structural diversity of peptides, which is crucial for biological activity and specificity.

Drug Development

The unique properties of this compound make it valuable in pharmaceutical research, particularly for developing drugs that target specific biological pathways. Its ability to form stable interactions with biological macromolecules is advantageous for designing peptide-based therapeutics.

Applications:

  • Peptide Therapeutics: Its derivatives are being explored as potential therapeutics for diseases such as cancer and neurodegenerative disorders.
  • Targeted Drug Delivery: The compound can be modified to improve drug delivery systems by enhancing the stability and efficacy of therapeutic peptides.

Bioconjugation

This compound plays a significant role in bioconjugation processes, which involve linking biomolecules to surfaces or other molecules. This application is crucial in diagnostics and therapeutic development.

Importance:

  • Diagnostic Tools: It can be used to create conjugates that facilitate imaging or detection of specific biomarkers.
  • Therapeutic Applications: The ability to attach therapeutic agents to targeting moieties enhances the specificity and effectiveness of treatments.

Research in Neuroscience

In neuroscience, this compound is utilized in studying neuropeptides, which are critical for understanding various neurological functions and disorders.

Research Highlights:

  • Neuropeptide Studies: Investigating the role of neuropeptides in signaling pathways can lead to insights into conditions like depression and anxiety.
  • Therapeutic Applications: Potential development of neuropeptide-based therapies targeting specific receptors involved in neurological health.

Customizable Research Tools

The versatility of this compound allows researchers to modify its structure for various applications, making it a preferred choice for tailored research solutions.

Customization Options:

  • Modification of Functional Groups: Researchers can alter functional groups on the l-Dap residue to enhance solubility or binding properties.
  • Development of Novel Peptides: Customization enables the design of peptides with specific biological activities or improved pharmacokinetic profiles.

Case Study 1: Peptide Library Development

A study demonstrated the synthesis of a diverse library of peptides using this compound as a key building block. The resulting peptides exhibited varying affinities for target proteins, showcasing the compound's utility in high-throughput screening assays.

Case Study 2: Drug Delivery Systems

Research focused on modifying this compound derivatives to enhance their stability in physiological conditions. These modifications led to improved drug delivery efficiency and reduced side effects in preclinical models.

Mechanism of Action

The mechanism of action of Fmoc-l-dap(teoc)-oh primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Teoc group protects the side-chain amino group. These protections are crucial for the stepwise assembly of peptides, allowing for the selective formation of peptide bonds .

Comparison with Similar Compounds

Research Findings and Case Studies

  • Orthogonal Deprotection in Branched Peptides : this compound enabled the synthesis of a cyclic peptide with two orthogonal side-chain protections (Teoc and Mtt), achieving >90% purity after TBAF and TFA treatments .
  • Antimicrobial Activity : Analogues of brevicidine synthesized using Fmoc-Dap(Alloc)-OH retained full antibacterial activity, demonstrating the utility of Alloc in preserving functional side chains .
  • Gelation Behavior : Fmoc-dipeptides with hydrophobic protecting groups (e.g., Boc) exhibited syneresis-free gelation, whereas less hydrophobic derivatives (log P < 2.8) formed unstable gels .

Biological Activity

Fmoc-l-Dap(teoc)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, is a derivative of the amino acid diaminopropionic acid (Dap) that has garnered attention for its potential applications in peptide synthesis and biological activity. This compound is notable for its structural modifications that enhance its stability and functional properties, making it a valuable building block in biochemistry and medicinal chemistry.

  • Molecular Formula : C18H18N2O4
  • Molecular Weight : 342.34 g/mol
  • Structure : The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group of amino acids during chain assembly.

Biological Activities

This compound exhibits several biological activities that make it a subject of interest in research:

  • Peptide Synthesis :
    • This compound is utilized as a building block in the synthesis of peptides, particularly those containing basic amino acids. Its unique side-chain properties allow for enhanced interaction with nucleic acids and proteins, facilitating the design of peptides with specific functionalities .
  • Cytotoxicity Reduction :
    • Research indicates that manipulating Coulombic interactions between ionizable Dap side chains can reduce cytotoxicity in peptide formulations. This property is particularly beneficial for developing therapeutic peptides that minimize adverse effects while maintaining efficacy .
  • Antimicrobial Activity :
    • Studies have shown that derivatives of Dap exhibit antimicrobial properties against various pathogens. The incorporation of this compound into peptide sequences may enhance these activities, making it a candidate for developing new antimicrobial agents .
  • Neuroprotective Effects :
    • Preliminary data suggest that peptides incorporating this compound may exert neuroprotective effects by modulating neurotransmitter systems. This could have implications for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

ActivityDescriptionReference
Peptide SynthesisUsed as a building block in synthesizing peptides with basic amino acids
Cytotoxicity ReductionManipulates interactions to lower cytotoxic effects
Antimicrobial ActivityExhibits potential against various pathogens
Neuroprotective EffectsMay modulate neurotransmitter systems for neuroprotection

Detailed Research Findings

  • Peptide Synthesis Techniques :
    • The synthesis of peptides using this compound has been optimized through solid-phase peptide synthesis (SPPS) techniques, allowing for high yields and purity .
  • Cytotoxicity Studies :
    • A study demonstrated that peptides synthesized with this compound showed significantly lower cytotoxicity compared to those synthesized with standard amino acids, indicating its potential for safer therapeutic applications .
  • Antimicrobial Testing :
    • In vitro tests revealed that peptides containing this compound displayed enhanced activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

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